Propan-2-amine-d9 (hydrochloride)

Description

Structural and Isotopic Characteristics of Deuterated Amines

Deuterated amines like Propan-2-amine-d9 (hydrochloride) exhibit distinct physicochemical properties due to isotopic substitution. The compound features a central carbon atom bonded to three deuterium atoms in the methyl groups, with an additional six deuterium atoms distributed across the amine and adjacent positions. This substitution increases the molecular weight by approximately 9 atomic mass units compared to its non-deuterated counterpart, isopropylamine hydrochloride ($$ \text{C}3\text{H}9\text{N} \cdot \text{HCl} $$, molecular weight 95.56 g/mol).

The structural integrity of Propan-2-amine-d9 (hydrochloride) is confirmed through nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s nuclear spin ($$ I = 1 $$) alters resonance patterns relative to hydrogen ($$ I = \frac{1}{2} $$). Specifically, $$ ^1\text{H} $$ NMR spectra show attenuated proton signals corresponding to deuterated positions, while $$ ^{13}\text{C} $$ NMR reveals slight chemical shift differences due to deuterium’s electron-withdrawing inductive effect.

Table 1: Comparative Structural Properties of Propan-2-amine and Its Deuterated Form

The kinetic isotope effect ($$ k{\text{H}}/k{\text{D}} $$) in Propan-2-amine-d9 (hydrochloride) slows metabolic deamination reactions by 6–10 fold, as demonstrated in in vitro hepatic microsome assays. This property makes it invaluable for tracing metabolic pathways or stabilizing drugs against oxidative degradation.

Historical Development of Isotopically Labeled Alkylamines

The synthesis of deuterated alkylamines emerged in the 1930s following Harold Urey’s discovery of deuterium in 1931. Early methods relied on catalytic exchange reactions using heavy water ($$ \text{D}2\text{O} $$), but these often resulted in incomplete deuteration. Propan-2-amine-d9 (hydrochloride) itself became accessible only after advances in reductive deuteration techniques, particularly the use of samarium iodide ($$ \text{SmI}2 $$) as a single-electron transfer agent.

Table 2: Milestones in Deuterated Alkylamine Synthesis

The 2021 work of Chen et al. exemplifies modern approaches, utilizing $$ \text{SmI}2 $$ and $$ \text{D}2\text{O} $$ to achieve >95% deuterium incorporation in amine derivatives. For Propan-2-amine-d9 (hydrochloride), this method involves treating isopropylamine oxime with $$ \text{SmI}2/\text{D}2\text{O} $$, followed by hydrochloric acid quench to yield the deuterated hydrochloride salt.

Industrial adoption accelerated after 2015, with entities like MedChemExpress and Felix Bio offering custom deuteration services, including Propan-2-amine-d9 (hydrochloride) for drug development. Over 60% of deuterated compounds in clinical trials as of 2025 incorporate alkylamine motifs, underscoring their pharmaceutical relevance.

Properties

Molecular Formula |

C3H10ClN |

|---|---|

Molecular Weight |

104.63 g/mol |

IUPAC Name |

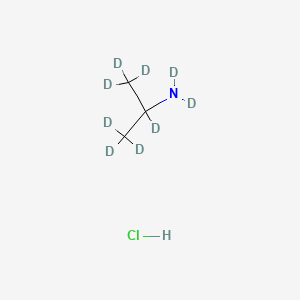

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD2 |

InChI Key |

ISYORFGKSZLPNW-ACYXWGKCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].Cl |

Canonical SMILES |

CC(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Deuterated Propan-2-ol

One of the most direct approaches for synthesizing Propan-2-amine-d9 involves the catalytic amination of deuterated propan-2-ol (isopropanol-d8). This method mirrors the conventional synthesis of non-deuterated isopropylamine, which proceeds via the reaction of isopropyl alcohol with ammonia in the presence of a catalyst.

Reaction Scheme:

(CD₃)₂CDOH + NH₃ → (CD₃)₂CDNH₂ + H₂O

(CD₃)₂CDNH₂ + HCl → (CD₃)₂CDNH₃⁺Cl⁻

The reaction typically employs nickel-based catalysts, which facilitate the substitution of the hydroxyl group with an amino group. The hydrochloride salt is subsequently formed by introducing hydrogen chloride gas to the isolated amine.

Table 1: Reaction Conditions for Catalytic Amination of Deuterated Propan-2-ol

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Nickel-copper clay composite | Specific surface area: 170-220 m²/g |

| Temperature | 80-150°C | Optimal range: 100-120°C |

| Pressure | 0.7-1.6 MPa | Higher pressures increase conversion rates |

| Molar Ratio (Alcohol:NH₃) | 1:5-6 | Excess ammonia drives reaction completion |

| Reaction Time | 16-24 hours | Extended time ensures complete deuterium retention |

| Yield | 42-65% | Based on adapted processes for non-deuterated analogs |

This method is advantageous for maintaining high isotopic purity as it starts with a fully deuterated alcohol precursor. However, the requirement for specialized deuterated starting materials increases production costs significantly.

Reductive Amination of Acetone with Deuterium Sources

An alternative approach involves the reductive amination of acetone using deuterium gas and ammonia under catalytic conditions. This method is particularly relevant for industrial-scale production due to the relatively lower cost of acetone compared to deuterated alcohols.

Reaction Scheme:

(CH₃)₂CO + ND₃ + D₂ → (CD₃)₂CDND₂ + H₂O

(CD₃)₂CDND₂ + HCl → (CD₃)₂CDND₂H⁺Cl⁻

The process requires a dual-catalyst system, typically involving:

- A primary catalyst for the initial condensation (e.g., spherical nickel-base catalyst)

- A secondary catalyst for deuterium incorporation (e.g., bar-shaped nickel-base catalyst)

Table 2: Reaction Parameters for Reductive Amination with Deuterium Sources

| Parameter | Specifications | Optimization Notes |

|---|---|---|

| Primary Catalyst | Spherical nickel-base; 170-220 m²/g specific surface area; 0.5-0.8 ml/g pore volume | Located near reactor inlet |

| Secondary Catalyst | Bar-shaped nickel-base; 140-170 m²/g specific surface area; 0.3-0.5 ml/g pore volume | Located near reactor exit |

| Catalyst Loading | Primary catalyst: 1/4-1/2 of bed height | Distribution affects deuterium incorporation efficiency |

| Temperature | 80-150°C | Temperature ramping improves deuterium exchange |

| Pressure | 0.7-1.6 MPa | Maintains D₂ in active phase |

| Acetone:D₂:ND₃ Ratio | 1:1-4:1-6 | Higher D₂ ratio increases deuteration percentage |

| Space Velocity | 0.1-1.2 h⁻¹ | Slower rates improve deuterium incorporation |

| Deuterium Source | D₂ gas (99.8% purity) | Higher purity sources improve final product deuteration |

This method can achieve deuteration rates of 93-95% under optimized conditions, though complete deuteration often requires multiple reaction cycles or post-synthesis deuterium exchange processes.

Advanced Deuteration Strategies

Deuterium Exchange via Base-Catalyzed Enolization

A more sophisticated approach involves the base-catalyzed deuterium exchange of non-deuterated isopropylamine. This method relies on the acidity of hydrogen atoms adjacent to the amino group, which can undergo exchange with deuterium from D₂O under basic conditions.

The procedure typically involves:

- Protection of the amino group through aldehyde-amine condensation

- Base-catalyzed deuteration using D₂O

- Deprotection to yield the deuterated amine

Reaction Conditions:

(CH₃)₂CHNH₂ + R-CHO → (CH₃)₂CHN=CHR

(CH₃)₂CHN=CHR + Base + D₂O → (CD₃)₂CDN=CHR

(CD₃)₂CDN=CHR + H⁺ → (CD₃)₂CDNH₂

(CD₃)₂CDNH₂ + HCl → (CD₃)₂CDNH₃⁺Cl⁻

Table 3: Process Parameters for Base-Catalyzed Deuterium Exchange

| Step | Reagents | Conditions | Critical Factors |

|---|---|---|---|

| Protection | Isopropylamine, benzaldehyde or isovaleraldehyde | Room temperature, 2-3 hours | Molar ratio (amine:aldehyde) 1:1-3 |

| Lithiation | Protected amine, LDA (butyl lithium + diisopropylamine) | -70°C under N₂ atmosphere | Temperature control critical for selectivity |

| Deuteration | Lithiated intermediate, D₂O | 0°C, 5 minutes | D₂O excess (10 equivalents) ensures high deuteration |

| Quenching | Buffer solution (KH₂PO₄:NaOH 2:1) | Gradual addition under N₂ | pH control prevents deuterium back-exchange |

| Extraction | DCM, anhydrous Na₂SO₄ | Multiple extractions | Prevents moisture contamination |

| Deprotection | Acid (HCl or H₂SO₄) | Molar ratio (protected amine:acid) 1:1-2.5 | Concentration affects yield and purity |

This method has achieved deuteration rates of up to 93.8% by weight after three deuteration cycles, making it one of the most effective approaches for producing highly deuterated propan-2-amine.

Enzymatic Biosynthesis Approach

A novel and environmentally friendly approach involves the biosynthesis of Propan-2-amine-d9 hydrochloride using enzymatic catalysis. This method adapts the laccase-catalyzed biosynthesis of non-deuterated isopropylamine hydrochloride by substituting deuterated starting materials.

Process Overview:

(CD₃)₂CDOD + ND₃·D₂O + laccase → (CD₃)₂CDND₂ + byproducts

(CD₃)₂CDND₂ + DCl → (CD₃)₂CDND₂·DCl

Table 4: Enzymatic Biosynthesis Parameters

| Parameter | Specification | Observations |

|---|---|---|

| Enzyme | Laccase (polyphenol oxidase with four copper ions) | Extracted from raw lacquer |

| Enzyme Loading | 1% by volume of deuterated isopropanol | Higher loading did not improve yields |

| Temperature | 38-40°C | Critical for enzyme stability and activity |

| Substrate Ratio | Deuterated isopropanol:10% ND₃·D₂O = 1:5 | Excess deuterated ammonia improves conversion |

| Reaction Time | 16-24 hours | Extended time required for complete conversion |

| Distillation | 55-60°C | Separates deuterated amine from reaction mixture |

| Hydrochloride Formation | 0-5°C, DCl gas, ethyl acetate or methyl tert-butyl ether solvent | Low temperature improves salt formation purity |

| Hydrochloride Reaction Time | 4-6 hours | Ensures complete salt formation |

| Yield | 38-45% | Based on scaled adaptation from non-deuterated process |

This biosynthetic method offers advantages including mild reaction conditions, lower energy consumption, and reduced environmental impact. However, the yields are typically lower than those of conventional chemical methods.

Purification and Characterization

Purification Methodologies

The purification of Propan-2-amine-d9 hydrochloride requires specialized techniques to maintain isotopic purity. Common purification methods include:

Table 5: Purification Techniques for Propan-2-amine-d9 Hydrochloride

| Technique | Procedure | Advantages | Limitations |

|---|---|---|---|

| Fractional Distillation | Collection of fraction at specific temperature under controlled pressure | Effective for removing non-deuterated analogs | Potential for deuterium back-exchange at elevated temperatures |

| Recrystallization | Dissolution in anhydrous solvent followed by cooling crystallization | High purity product | Yield loss during multiple recrystallizations |

| Column Chromatography | Silica gel column with appropriate solvent system | Removal of reaction byproducts | Not ideal for large-scale production |

| Sublimation | Heating under vacuum to separate volatile components | Ultra-high purity obtainable | Limited scalability |

Post-purification, the compound should be stored under anhydrous conditions at +4°C to prevent deuterium-hydrogen exchange with atmospheric moisture.

Characterization and Quality Control

Ensuring the quality and deuterium incorporation level of Propan-2-amine-d9 hydrochloride requires rigorous analytical testing:

Table 6: Analytical Methods for Characterization

| Technique | Parameter Measured | Acceptance Criteria |

|---|---|---|

| Mass Spectrometry | Isotopic distribution | ≥99 atom% D incorporation |

| ²H NMR | Deuterium positions and purity | Absence of corresponding ¹H signals |

| Elemental Analysis | C, H, N, D content | Within ±0.4% of theoretical values |

| Melting Point | Physical property | 176-178°C (anhydrous form) |

| HPLC | Chemical purity | ≥98% |

| Karl Fischer Titration | Water content | ≤0.5% |

| Residual Solvent Analysis | Organic volatile impurities | Below ICH limits |

To confirm successful deuteration, mass spectrometry analysis should show characteristic shifts in the molecular ion peak compared to the non-deuterated compound. For Propan-2-amine-d9 hydrochloride, the mass shift should be approximately +9 m/z units relative to the non-deuterated analog.

Comparative Analysis of Preparation Methods

Each preparation method for Propan-2-amine-d9 hydrochloride offers distinct advantages and challenges. The following table provides a comprehensive comparison:

Table 7: Comparative Analysis of Preparation Methods

| Method | Deuteration Level | Yield (%) | Scale-up Potential | Cost Factors | Environmental Impact | Technical Complexity |

|---|---|---|---|---|---|---|

| Catalytic Amination of Deuterated Propan-2-ol | 95-99% | 42-65% | Good | High cost of deuterated starting material | Moderate | Medium |

| Reductive Amination with Deuterium Sources | 93-95% | 50-70% | Excellent | Moderate (uses less expensive starting materials) | High (pressure equipment required) | High |

| Base-Catalyzed Deuterium Exchange | 85-94% | 55-60% | Moderate | Moderate | Moderate | High (requires precise temperature control) |

| Enzymatic Biosynthesis | 80-85% | 38-45% | Limited | Low operation cost, high enzyme cost | Low | Low |

For industrial-scale production, the reductive amination approach offers the best balance of deuteration level, yield, and scalability. However, for research quantities where isotopic purity is paramount, the catalytic amination of deuterated propan-2-ol may be preferred despite its higher cost.

Chemical Reactions Analysis

Types of Reactions

Propan-2-amine-d9 (hydrochloride) undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Alkyl halides, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Substituted amines.

Oxidation Reactions: Imines or nitriles.

Reduction Reactions: Primary amines.

Scientific Research Applications

Propan-2-amine-d9 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.

Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Propan-2-amine-d9 (hydrochloride) involves its incorporation into biological molecules, where the deuterium atoms replace hydrogen atoms. This substitution can alter the metabolic pathways and pharmacokinetics of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Deuterated Analogs

n-Propyl-d7-amine Hydrochloride

- Structural Differences : Propan-2-amine-d9 (hydrochloride) is a branched-chain amine (isopropyl backbone), whereas n-propyl-d7-amine hydrochloride is a linear chain (n-propyl backbone) with seven deuterium atoms .

- Molecular Weight : Propan-2-amine-d9 has a higher molecular weight (102.61 g/mol) compared to n-propyl-d7-amine (95.57 g/mol) due to additional deuterium substitution .

- Applications : While both are deuterated hydrochlorides, Propan-2-amine-d9 is preferred in studies requiring isotopic labeling of branched aliphatic amines, whereas n-propyl-d7-amine is used in linear-chain metabolic pathways.

Table 1: Physicochemical Properties of Deuterated Amine Hydrochlorides

| Property | Propan-2-amine-d9 (HCl) | n-Propyl-d7-amine (HCl) |

|---|---|---|

| Molecular Formula | C₃D₉NH₂·HCl | C₃D₇NH₂·HCl |

| Molecular Weight (g/mol) | 102.61 | 95.57 |

| CAS RN | 344298-88-0 | 556-53-6 |

| Backbone Structure | Branched (isopropyl) | Linear (n-propyl) |

Comparison with Non-Deuterated Amine Hydrochlorides

Diphenylamine Hydrochloride

- Structure : Aromatic amine with two phenyl groups, unlike the aliphatic Propan-2-amine-d7.

- Synthesis: Prepared via ethanol-acid dissolution (pH 3.0) , contrasting with Propan-2-amine-d9’s deuterium-specific synthesis involving isotopic exchange or labeled precursors .

- Applications : Diphenylamine hydrochloride is used in dye synthesis and polymer stabilization, whereas Propan-2-amine-d9 serves niche roles in analytical tracer studies.

Memantine Hydrochloride

- Structure : A polycyclic amine with a adamantane backbone, structurally distinct from Propan-2-amine-d9’s simple aliphatic chain.

- Therapeutic Use : Memantine HCl is a neuroprotective agent for Alzheimer’s disease , while Propan-2-amine-d9 lacks pharmacological activity and is strictly a research tool.

Table 2: Functional and Structural Comparison with Non-Deuterated Compounds

| Compound | Backbone Type | Primary Use | Key Distinction from Propan-2-amine-d9 (HCl) |

|---|---|---|---|

| Propan-2-amine-d9 (HCl) | Branched aliphatic | Isotopic tracer | Deuterated structure; analytical focus |

| Diphenylamine HCl | Aromatic | Dye/polymer industry | Aromatic vs. aliphatic; non-deuterated |

| Memantine HCl | Polycyclic | Neurodegenerative therapy | Therapeutic vs. non-therapeutic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.